2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to interact with γ-aminobutyric acid (gaba) receptors .
Mode of Action
It’s worth noting that similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their effects by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds have been shown to influence pathways involving γ-aminobutyric acid (gaba) receptors .
Result of Action
Related compounds have been reported to possess a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride typically involves multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-{imidazo[1,2-b]pyridazin-3-yl}acetic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,2-a]pyridine derivatives: These derivatives are used in various medicinal applications and have similar synthetic routes.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
2460750-01-8 |
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Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-imidazo[1,2-b]pyridazin-3-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7;/h1-3,5H,4H2,(H,12,13);1H |
InChI Key |
TXDZNIGDERWAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)CC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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